molecular formula C19H23N3O5 B563769 Varenicline N-Glucoside CAS No. 873302-31-9

Varenicline N-Glucoside

Cat. No. B563769
M. Wt: 373.409
InChI Key: DVIDZVKOJXFIIZ-LYRYMMDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Varenicline N-Glucoside is a derivative of Varenicline, a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .


Molecular Structure Analysis

The molecular formula of Varenicline N-Glucoside is C19H23N3O5 . It has a molecular weight of 373.403 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Varenicline N-Glucoside molecule .

Scientific Research Applications

Mechanism of Action and Efficacy in Smoking Cessation

Varenicline, acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor, has demonstrated significant efficacy in smoking cessation. Clinical trials have consistently shown varenicline's superior effectiveness over placebo and other cessation aids like bupropion in promoting smoking abstinence among adults attempting to quit. Its unique mechanism—modulating nicotinic cholinergic receptors—reduces craving and diminishes the pleasurable effects of smoking, thereby aiding smokers in their quit attempts (Keating & Siddiqui, 2006; Fagerström & Hughes, 2008).

Potential Beyond Smoking Cessation

Research has also explored varenicline's potential in treating other forms of drug dependence. Its action on nicotinic acetylcholine receptors, crucial in the neurobiology of addiction, suggests a broader applicability in managing dependencies beyond nicotine. For instance, preliminary findings indicate that varenicline may reduce alcohol consumption and modulate behaviors associated with cocaine craving, highlighting its potential as a versatile agent in addiction therapy (Crunelle et al., 2010).

Safety and Tolerability

Concerning safety and tolerability, varenicline has been well-received in various populations, including those with psychiatric conditions. While initial post-marketing surveillance raised questions about neuropsychiatric side effects, subsequent research has largely affirmed its safety profile, advocating for careful monitoring and patient education to mitigate risks (Purvis et al., 2010; Burke et al., 2016).

properties

IUPAC Name

(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2/t9?,10?,15?,16-,17+,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDZVKOJXFIIZ-LYRYMMDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)[C@H]5C([C@H]([C@@H](C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676192
Record name 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46783235

CAS RN

873302-31-9
Record name 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.